molecular formula C15H12N4OS B2959840 N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 875120-42-6

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2959840
CAS No.: 875120-42-6
M. Wt: 296.35
InChI Key: IUNBOBZVODBGIL-UHFFFAOYSA-N
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Description

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-thiazole core fused with a pyrazole ring. The presence of these heterocyclic systems makes it a potential candidate for various biochemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiazole core, which is then coupled with a pyrazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno-thiazole and pyrazole derivatives, such as:

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-19-11(6-7-16-19)14(20)18-15-17-13-10-5-3-2-4-9(10)8-12(13)21-15/h2-7H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNBOBZVODBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture 8H-Indeno[1,2-d]thiazol-2-ylamine 1b (Prepared in Example 1, Step 2, 320 mg; 1.70 mmol) and potassium carbonate (3.10 g; 22.4 mmol) in dry tetrahydrofuran (10 mL) under nitrogen was added 2-methyl-2H-pyrazole-3-carbonyl chloride (516 mg; 3.57 mmol). The slurry was then heated to reflux for 3 hr. The solvent was removed in vacuo, and the residue diluted with water and extracted with ethyl acetate. The organic layer was washed with 50 mL of 1N hydrochloric acid solution followed by brine solution and dried (sodium sulfate) filtered and concentrated in vacuo. The crude product was purified by trituration with diethyl ether to provide 155 mg of 2-Methyl-2H-pyrazole-3-carboxylic acid (8H-indeno[1,2-d]thiazol-2-yl)-amide 9. EI-HRMS m/e calcd for C15H12N4OS (M+) 296.0732, found 296.0731.
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